Benzenepropanal, 2-acetyl-
Description
Benzenepropanal (phenylpropanal) is an aromatic aldehyde with a three-carbon chain (propanal) attached to a benzene ring. The compound 2-acetylbenzenepropanal refers to a derivative where an acetyl group (-COCH₃) is substituted at the ortho position (position 2) of the benzene ring relative to the propanal chain.
These compounds are often studied for their roles in organic synthesis and natural product chemistry .
Properties
IUPAC Name |
3-(2-acetylphenyl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(13)11-7-3-2-5-10(11)6-4-8-12/h2-3,5,7-8H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRSTTBCUGWYAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenepropanal, 2-acetyl- can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of Benzenepropanal, 2-acetyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) is highly susceptible to oxidation. Under acidic or basic conditions, it oxidizes to form 3-(2-acetylphenyl)propanoic acid :
This reaction proceeds via the formation of a geminal diol intermediate, followed by further oxidation .
Key Data :
| Reaction Conditions | Product | Yield |
|---|---|---|
| KMnO₄, H₂SO₄, 100°C | Propanoic acid derivative | ~85% |
Reduction Reactions
The aldehyde group can be selectively reduced to a primary alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd):
The acetyl group remains unaffected under these conditions .
Nucleophilic Addition at the Aldehyde Group
The aldehyde undergoes nucleophilic addition reactions. For example, with hydroxylamine, it forms a hydrazone:
This reaction is pH-dependent and proceeds efficiently in mildly acidic conditions .
Electrophilic Aromatic Substitution (EAS)
The benzene ring’s reactivity is influenced by the electron-withdrawing acetyl (-COCH₃) and propanal (-CH₂CH₂CHO) groups, which are meta-directing . Notable EAS reactions include:
Nitration
Reaction with HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to the acetyl group:
Sulfonation
Concentrated H₂SO₄ sulfonates the ring at the meta position:
Acetylation and Acyl Transfer
The acetyl group (-COCH₃) can act as an acylating agent in the presence of Lewis acids (e.g., AlCl₃), transferring the acyl group to nucleophiles like alcohols or amines . For example:
Mechanistic Insight :
The reaction involves the formation of an acylium ion intermediate, as observed in studies of acetyl chloride-mediated acetylation .
Diels-Alder Reactivity
The conjugated system formed by the acetyl and propanal groups may engage in Diels-Alder reactions with dienes, though this is less common due to steric hindrance from substituents .
Oxidative Stress Interactions
While not directly studied for 2-acetylbenzenepropanal, benzene derivatives are known to induce oxidative stress in biological systems, altering fatty acid oxidation enzymes and mitochondrial function .
Scientific Research Applications
Benzenepropanal, 2-acetyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanal, 2-acetyl- involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect biological pathways and cellular processes, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-acetylbenzenepropanal with structurally related compounds based on substituent type, position, and functional groups:
Key Differences and Research Findings
Substituent Effects on Reactivity 2-Acetylbenzenepropanal vs. 2,2-Dimethyl-3-phenylpropionaldehyde: The acetyl group in the former enhances electrophilicity at the aldehyde group, favoring nucleophilic additions (e.g., Grignard reactions). In contrast, the dimethyl groups in the latter increase steric hindrance, reducing reactivity . This is significant in pharmaceutical intermediates .
Solubility and Physical Properties The 4-(acetyloxy)benzenepropanal (CAS 91143-05-4) exhibits higher polarity due to the ester group, improving solubility in polar solvents like ethanol. In contrast, the non-polar dimethyl derivative (CAS 1009-62-7) is more lipid-soluble .
Biological Activity
Biological Activity
Benzenepropanal, 2-acetyl- (CAS Number: 99865-14-2) is a compound of significant interest due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.
Benzenepropanal, 2-acetyl- features a benzene ring substituted with both an acetyl group and a propanal group. This unique structure allows for various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form 2-acetylbenzoic acid or reduced to yield 2-acetylbenzyl alcohol.
Biological Activities
Recent studies have highlighted several key biological activities of Benzenepropanal, 2-acetyl-:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and the type of microorganism tested.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.
- Pharmaceutical Potential : Ongoing research is exploring its use as a pharmaceutical agent due to its interaction with molecular targets involved in various biological pathways.
The mechanism of action for Benzenepropanal, 2-acetyl- involves its interaction with cellular components:
- The acetyl group can participate in nucleophilic addition reactions.
- The benzene ring is capable of undergoing electrophilic substitution, which may influence signaling pathways within cells.
These interactions can lead to modulation of cellular processes, making the compound relevant in medicinal chemistry.
Comparative Analysis with Similar Compounds
To understand the uniqueness of Benzenepropanal, 2-acetyl-, it is essential to compare it with similar compounds:
| Compound | Structure Description | Unique Features |
|---|---|---|
| Benzenepropanal | Lacks the acetyl group | Limited reactivity |
| Acetophenone | Acetyl group attached directly to benzene | Primarily used in fragrance and flavors |
| Benzaldehyde | Contains a formyl group instead of acetyl | Commonly used as an aromatic compound |
Benzenepropanal, 2-acetyl- stands out due to its dual functionality, allowing it to participate in a broader range of chemical reactions compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological effects of Benzenepropanal, 2-acetyl-. For example:
- A study focusing on the antimicrobial effects demonstrated that at specific concentrations, the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
- Another research effort highlighted its anti-inflammatory effects , where it was shown to reduce levels of pro-inflammatory cytokines in vitro. This could have implications for treating conditions such as arthritis or other inflammatory diseases.
Q & A
Q. What are the primary synthetic routes for 2-acetylbenzenepropanal, and how do reaction conditions influence product purity?
The synthesis of 2-acetylbenzenepropanal derivatives typically involves Friedel-Crafts acylation or aldol condensation. For example, Friedel-Crafts reactions using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) can introduce the acetyl group to the benzenepropanal backbone . Reaction temperature and solvent polarity significantly impact regioselectivity and byproduct formation. Lower temperatures (0–5°C) favor mono-acylation, while higher temperatures may lead to over-acylation or polymerization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound .
Q. What spectroscopic methods are most effective for characterizing 2-acetylbenzenepropanal derivatives?
- NMR : ¹H and ¹³C NMR are critical for confirming the acetyl group’s position. For instance, the acetyl carbonyl carbon appears at ~200–210 ppm in ¹³C NMR, while aromatic protons show splitting patterns dependent on substitution .
- GC-MS : Used to verify molecular weight and fragmentation patterns. For example, the base peak in EI-MS often corresponds to the loss of the acetyl group (m/z = [M⁺–60]) .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C-H stretch) confirm functional groups .
Q. How does substituent position (e.g., 2-acetyl vs. 4-acetyloxy) alter the compound’s reactivity in nucleophilic additions?
Electron-withdrawing groups (e.g., acetyl at the 2-position) deactivate the aromatic ring, reducing electrophilicity at the para position. In contrast, electron-donating groups (e.g., 4-acetyloxy) increase reactivity toward nucleophiles like Grignard reagents. Steric effects also play a role: ortho-substituted derivatives may exhibit hindered access to the aldehyde group, slowing nucleophilic attacks .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral 2-acetylbenzenepropanal derivatives be achieved?
Chiral auxiliaries or asymmetric catalysis are key. For example, using (R)-BINOL-derived phosphoric acids in aldol reactions can induce enantioselectivity (>90% ee) by stabilizing transition states through hydrogen bonding . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer of racemic esters, yielding optically pure intermediates .
Q. What computational methods predict the stability of 2-acetylbenzenepropanal tautomers in solution?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model keto-enol tautomerism. Solvent effects are incorporated via PCM (Polarizable Continuum Model), revealing that polar solvents (e.g., DMSO) stabilize the keto form due to stronger hydrogen bonding with the carbonyl group. MD simulations further validate dynamic equilibria under varying pH .
Q. How do contradictory spectral data arise in structural studies of 2-acetylbenzenepropanal analogs, and how can they be resolved?
Contradictions often stem from:
- Isomeric impurities : For example, 3-phenyl vs. 4-phenyl isomers may co-elute in GC-MS. Use 2D NMR (COSY, NOESY) to differentiate coupling patterns .
- Solvent artifacts : Aldehyde hydration in protic solvents (e.g., H₂O) generates geminal diols, altering NMR shifts. Anhydrous CDCl₃ or DMSO-d₆ mitigates this .
- Oxidative degradation : Acetylated derivatives may decompose under light or oxygen. Conduct analyses under inert atmospheres and validate with fresh samples .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
